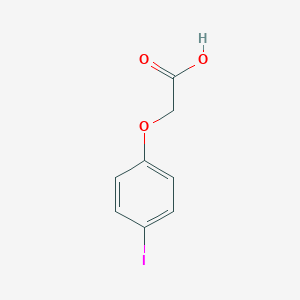

4-Iodophenoxyacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Iodobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-iodophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKORKXFKXYYHAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172092 | |

| Record name | (p-Iodophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-94-0 | |

| Record name | 4-Iodophenoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (p-Iodophenoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (p-Iodophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (p-iodophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Iodophenoxyacetic acid basic properties

An In-depth Technical Guide to 4-Iodophenoxyacetic Acid

Abstract

This compound (4-IPA) is a synthetic halogenated phenoxyacetic acid derivative with significant biological activity. Recognized primarily for its potent auxin-like properties, it serves as a valuable plant growth regulator in agricultural applications and as a tool compound in scientific research. This technical guide provides a comprehensive overview of the fundamental properties of 4-IPA, including its physicochemical characteristics, a detailed synthesis protocol, its molecular mechanism of action, and established applications. The document is intended for researchers, scientists, and professionals in drug development and agrochemistry who require a detailed understanding of this compound's core attributes.

Physicochemical and Structural Properties

This compound is an aromatic compound characterized by an iodinated phenyl ring linked to an acetic acid moiety via an ether bond. This structure is critical to its function as an auxin mimic. The original drug is a white, needle-like crystal, while industrial-grade products may appear as orange-yellow powder.[1] It is slightly soluble in cold water but readily dissolves in hot water and common organic solvents such as ethanol and benzene.[1]

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-iodophenoxy)acetic acid | N/A |

| Synonyms | p-Iodophenoxyacetic acid, 4-IPA | [1] |

| CAS Number | 1878-94-0 | [1] |

| Molecular Formula | C₈H₇IO₃ | [1] |

| Molecular Weight | 278.04 g/mol | [1] |

| Melting Point | 154-156 °C | [1] |

| Appearance | White needle-like crystals | [1] |

| Solubility | Slightly soluble in cold water; Soluble in hot water, ethanol, chloroform, benzene | [1] |

Synthesis of this compound

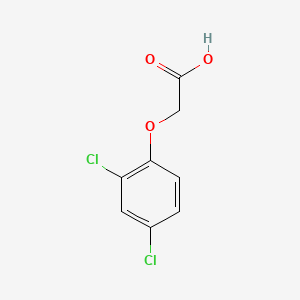

The synthesis of this compound is most effectively achieved via the Williamson ether synthesis . This classic nucleophilic substitution reaction involves the deprotonation of a phenol to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide.[2][3][4] In this specific application, 4-iodophenol is reacted with a salt of chloroacetic acid under basic conditions.

Synthesis Workflow

Caption: Williamson ether synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from the principles of Williamson ether synthesis applied to phenolic acids.[2][3]

-

Deprotonation of 4-Iodophenol:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve a strong base (e.g., 4 g of potassium hydroxide) in a minimal amount of water (e.g., 8 mL).[3]

-

Add 2 g of 4-iodophenol to the flask. Swirl the mixture until the phenol is completely dissolved, forming a homogeneous solution of potassium 4-iodophenoxide. The phenoxide ion is a much stronger nucleophile than the neutral phenol, a critical factor for the subsequent S(_N)2 reaction.

-

Add a few boiling chips to the solution.

-

-

Nucleophilic Substitution:

-

Gently heat the mixture to a boil.

-

Prepare a solution of chloroacetic acid (e.g., 6 mL of a 50% w/v aqueous solution).[3]

-

Slowly add the chloroacetic acid solution dropwise through the condenser into the boiling phenoxide solution over approximately 10 minutes.

-

Upon completion of the addition, continue to reflux the reaction mixture for an additional 10-20 minutes to ensure the reaction goes to completion.

-

-

Work-up and Acidification:

-

While still hot, transfer the reaction solution to a beaker.

-

Cool the mixture to room temperature, then place it in an ice bath to facilitate precipitation.

-

Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise. Monitor the pH with litmus or pH paper until the solution is strongly acidic (pH < 2). This step protonates the carboxylate salt of the product, causing the free acid to precipitate out of the aqueous solution.

-

-

Isolation and Purification:

-

Collect the crude solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold water to remove inorganic salts.

-

Recrystallize the crude this compound from boiling water to yield the purified product. The higher solubility of the product in hot water versus cold water allows for effective purification.

-

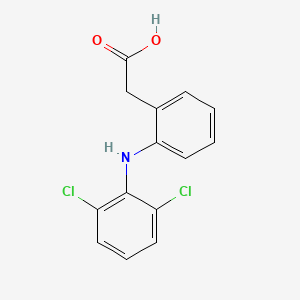

Mechanism of Action: A Synthetic Auxin

4-IPA functions as a synthetic plant growth regulator by mimicking the activity of indole-3-acetic acid (IAA), the most common natural auxin.[1][5] Synthetic auxins like 4-IPA are typically more resistant to enzymatic degradation within the plant than IAA, leading to a more sustained and often more potent physiological response.[6]

The core of auxin signaling operates through a nuclear-localized pathway involving three key protein families: TIR1/AFB F-box proteins , Aux/IAA transcriptional repressors , and Auxin Response Factors (ARFs) .[7][8][9]

-

Perception: In the absence of auxin, Aux/IAA proteins bind to ARF transcription factors, repressing their activity and preventing the transcription of auxin-responsive genes.[5][9]

-

Co-Receptor Complex Formation: 4-IPA, like IAA, enters the cell and binds to the TIR1/AFB F-box protein, which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[10][11] The auxin molecule acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the Aux/IAA repressor protein.[12]

-

Ubiquitination and Degradation: The formation of this TIR1/AFB-auxin-Aux/IAA co-receptor complex targets the Aux/IAA protein for polyubiquitination.[11] The ubiquitinated Aux/IAA is then recognized and degraded by the 26S proteasome.

-

Gene Activation: With the Aux/IAA repressor removed, the ARF transcription factor is liberated. The active ARF can then bind to auxin response elements (AuxREs) in the promoters of target genes, activating their transcription.[9] This leads to downstream physiological effects such as cell elongation, division, and differentiation.[13]

Caption: Simplified model of the TIR1/AFB nuclear auxin signaling pathway.

Applications in Agriculture and Research

The primary application of 4-IPA is as a plant growth regulator to enhance crop yield and quality.[1] Its ability to promote cell division and differentiation, prevent the formation of abscission layers, and direct nutrient flow makes it versatile for several crops.[1]

-

Cotton: Used to preserve flowers and bolls, preventing premature dropping and increasing yield. Soaking seeds (50 mg/L) can also promote stronger seedlings.[1]

-

Tomato & Cucumber: Applied during flowering (20-30 mg/L) to prevent flower drop and promote fruit set and development.[1]

-

Cereals (Rice, Wheat, Corn): Sprayed during the heading and grain-filling stages (20-30 mg/L) to promote earlier heading, increase seed set rate, and improve grain weight.[1]

-

Sorghum: Application at the heading stage (15-20 mg/L) can reduce grain shattering and increase thousand-grain weight.[1]

Experimental Protocol: Root Inhibition Bioassay for Auxin Activity

This bioassay is a standard method to quantify the biological activity of auxins, which characteristically inhibit root elongation at high concentrations.[14][15]

-

Preparation:

-

Prepare a stock solution of this compound. Create a serial dilution to obtain test concentrations (e.g., 0.01, 0.1, 1.0, 10.0 mg/L). Use a control solution with no added auxin.

-

Germinate seeds of a sensitive species (e.g., cress, rice, or wheat) on moist filter paper in darkness until roots are 1-2 cm long.[15]

-

-

Assay Procedure:

-

Line several petri dishes or test tubes with filter paper.

-

Add a standard volume of each test solution (and control) to the corresponding dish/tube, ensuring the filter paper is saturated.

-

Carefully select seedlings with uniform root lengths. Measure and record the initial length of each root.

-

Place a set number of seedlings (e.g., 5-10) in each container, ensuring the roots are in contact with the treated filter paper.

-

Incubate the containers in complete darkness for 48-72 hours to prevent photodegradation of the auxin.[14]

-

-

Data Analysis:

-

After the incubation period, measure the final length of each root.

-

Calculate the change in root length for each seedling.

-

Determine the average root elongation and the percentage of root growth inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the 4-IPA concentration to generate a dose-response curve, from which the activity can be quantified.

-

Safety, Handling, and Toxicology

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical safety goggles, and nitrile gloves. If handling large quantities of powder, a dust mask or respirator is recommended to avoid inhalation.[19]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container.

-

First Aid:

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes. Seek medical attention.[18]

-

Skin: Remove contaminated clothing and wash the affected area with soap and water.[18]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[18]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

References

Sources

- 1. Plant Growth Promoter- P-iodophenoxyacetic acid 4-IPA - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 2. The Williamson Ether Synthesis [cs.gordon.edu]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Auxin - Wikipedia [en.wikipedia.org]

- 6. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]

- 13. longdom.org [longdom.org]

- 14. biologydiscussion.com [biologydiscussion.com]

- 15. biologydiscussion.com [biologydiscussion.com]

- 16. 4-Iodophenylacetic acid - Safety Data Sheet [chemicalbook.com]

- 17. 4-Iodophenylacetic acid | C8H7IO2 | CID 137214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

A Guide to the Synthesis of 4-Iodophenoxyacetic Acid for Research Applications

This technical guide provides a comprehensive overview of the synthesis of 4-iodophenoxyacetic acid, a valuable building block in pharmaceutical and agrochemical research. The document is structured to provide not only a detailed experimental protocol but also the underlying chemical principles, safety considerations, and opportunities for optimization. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of organic synthesis.

Introduction: The Significance of this compound

This compound and its derivatives are of significant interest in medicinal chemistry and material science. The presence of the iodo-substituent provides a handle for further functionalization through various cross-coupling reactions, making it a versatile intermediate.[1] Furthermore, aryloxyacetic acids as a class have been investigated for a range of biological activities. This guide will focus on a robust and accessible synthetic route to this compound, empowering researchers to produce this compound in-house for their specific research needs.

The Synthetic Strategy: Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[1][2][3] The overall transformation is depicted below:

Overall Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

The reaction proceeds in two key steps, which will be elaborated upon in the following sections:

-

Deprotonation: A strong base is used to deprotonate the phenolic hydroxyl group of 4-iodophenol, forming the more nucleophilic 4-iodophenoxide.

-

Nucleophilic Attack: The 4-iodophenoxide then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid in an SN2 reaction to form the desired ether linkage.

Mechanistic Insights

The Williamson ether synthesis is a prime example of a bimolecular nucleophilic substitution (SN2) reaction.[1][3][4] The mechanism for the synthesis of this compound is as follows:

Step 1: Formation of the Nucleophile (4-Iodophenoxide)

The reaction is initiated by the deprotonation of 4-iodophenol with a strong base, typically sodium hydroxide. The hydroxide ion removes the acidic proton from the phenolic hydroxyl group, forming the sodium 4-iodophenoxide salt and water. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.

Step 2: SN2 Attack and Product Formation

The newly formed 4-iodophenoxide ion then attacks the carbon atom of chloroacetic acid that is bonded to the chlorine atom. This is a concerted step where the carbon-oxygen bond forms at the same time as the carbon-chlorine bond breaks. The reaction results in the formation of this compound and a chloride ion.

Reaction Mechanism Diagram

Caption: Step-wise mechanism of the Williamson ether synthesis for this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar aryloxyacetic acids.[5] Researchers should always perform a thorough risk assessment before commencing any chemical synthesis.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 4-Iodophenol | 220.01 | 5.00 | 22.7 |

| Chloroacetic Acid | 94.50 | 2.59 | 27.4 |

| Sodium Hydroxide | 40.00 | 2.18 | 54.5 |

| Water (distilled) | - | ~100 mL | - |

| Hydrochloric Acid (6 M) | - | As needed | - |

Equipment

-

250 mL round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

Buchner funnel and filter paper

-

pH paper or pH meter

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2.18 g (54.5 mmol) of sodium hydroxide in approximately 50 mL of distilled water. To this solution, add 5.00 g (22.7 mmol) of 4-iodophenol. Stir the mixture until the 4-iodophenol has completely dissolved.

-

Addition of Chloroacetic Acid: Add 2.59 g (27.4 mmol) of chloroacetic acid to the reaction mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or a boiling water bath.[5] Maintain the reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully acidify the solution with 6 M hydrochloric acid while stirring.[5] Monitor the pH with pH paper or a pH meter until the solution is strongly acidic (pH 1-2). A precipitate of this compound should form.

-

Isolation of the Product: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid with a small amount of cold distilled water to remove any inorganic salts. Allow the product to air dry or dry it in a desiccator.

Purification

The crude this compound can be purified by recrystallization. Water is a suitable solvent for this purpose. Dissolve the crude product in a minimum amount of hot water, and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

4-Iodophenol: Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.[6][7][8][9] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Chloroacetic Acid: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[10][11][12][13] Handle with extreme care and use appropriate engineering controls to minimize exposure.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[6][7][8][9][10][11][12][13][14]

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Melting Point | 136-143 °C[15][16] |

| Spectroscopy | Confirm structure using IR and NMR spectroscopy. |

Troubleshooting and Optimization

-

Low Yield: If the yield is low, ensure that the deprotonation of 4-iodophenol was complete before adding the chloroacetic acid. The reaction time can also be extended.

-

Incomplete Reaction: Monitor the reaction by TLC to determine the optimal reaction time.

-

Alternative Bases and Solvents: While aqueous sodium hydroxide is effective, other base/solvent combinations can be explored. For instance, using potassium carbonate in a polar aprotic solvent like acetone or DMF can also facilitate the reaction.[17]

-

Phase-Transfer Catalysis: For reactions that are sluggish, the addition of a phase-transfer catalyst can enhance the reaction rate.

Conclusion

The Williamson ether synthesis provides a reliable and straightforward method for the preparation of this compound. By understanding the underlying mechanism and adhering to proper experimental and safety protocols, researchers can successfully synthesize this valuable compound for a wide range of applications in chemical and pharmaceutical research.

References

- Material Safety Data Sheet Chloroacetic acid MSDS# 95538. (n.d.). Acros Organics.

- Safety Data Sheet: Chloroacetic acid. (2025, March 31). Carl ROTH.

- Williamson Ether Synthesis reaction. (n.d.). BYJU'S.

- Williamson Ether Synthesis. (n.d.). Cambridge University Press.

- Chloro Acetic Acid CAS No 79-11-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- Safety Data Sheet: Chloroacetic acid. (n.d.). Carl ROTH.

- 4-Iodophenol 99 540-38-5. (n.d.). Sigma-Aldrich.

- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.

- Williamson ether synthesis. (n.d.). In Wikipedia.

- SAFETY DATA SHEET: 4-Iodophenol. (2010, December 3). Fisher Scientific.

- 4-Iodophenol sc-256780. (n.d.). Santa Cruz Biotechnology.

- Reaction Mechanism of Williamson's synthesis. (n.d.). Physics Wallah.

- 4-Iodophenol 540-38-5. (n.d.). TCI Chemicals.

- 4-Iodophenol. (n.d.). PubChem.

- CHLOROACETIC ACID AR. (n.d.). Loba Chemie.

- A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis condition. (n.d.). Indian Journal of Chemistry.

- Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. (n.d.). Journal of Organic Chemistry & Pharmaceutical Research.

- A process for preparing aryloxyacetic acid derivatives. (1989). KR890001568B1.

- A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). (n.d.). PubMed Central.

- The Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of California, Irvine.

- Process for preparation of alpha-aryloxy acetic acids and their salts. (n.d.). EP0431248A1.

- Williamson Ether Synthesis. (n.d.). Utah Tech University.

- Williamson Ether Synthesis. (2018, August 29). YouTube.

- Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Organic Chemistry Portal.

- 4-Iodophenylacetic acid, 97% 5 g. (n.d.). Thermo Scientific Chemicals.

- 4-Iodophenylacetic acid, 97% 5 g. (n.d.). Thermo Scientific Chemicals.

- 4-Iodophenylacetic acid. (n.d.). PubChem.

- This is a two-week experiment. During week 1 you will synthesize and isolate the synthetic plant hormone 4-chlorophenoxyacetic acid. (n.d.).

- 1798-06-7|2-(4-Iodophenyl)acetic acid. (n.d.). BLD Pharm.

- Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. (n.d.).

- 4-Iodo phenyl acetic acid | CAS# 1798-06-7. (n.d.). Infinium Pharmachem Limited.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. 4-碘苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. 4-Iodophenol | C6H5IO | CID 10894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. carlroth.com [carlroth.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. carlroth.com [carlroth.com]

- 13. lobachemie.com [lobachemie.com]

- 14. 4-Iodophenol | 540-38-5 | TCI AMERICA [tcichemicals.com]

- 15. 4-Iodophenylacetic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 16. 4-Iodophenylacetic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 17. organic-synthesis.com [organic-synthesis.com]

The Unraveling of a Synthetic Mimic: A Technical Guide to the Mechanism of 4-Iodophenoxyacetic Acid in Plants

Introduction: A Tale of Two Signals

In the intricate world of plant biology, hormonal signaling dictates the orchestration of growth, development, and environmental response. Among the most crucial of these signaling molecules is auxin, a class of hormones epitomized by indole-3-acetic acid (IAA), which governs everything from cell elongation to root initiation.[1] The agricultural and research sectors have long sought to harness this power, leading to the development of synthetic auxins. These molecules, while mimicking the natural hormone, are designed for greater stability and potency.[2][3]

4-Iodophenoxyacetic acid belongs to the phenoxycarboxylic acid family of synthetic auxins.[4] It is recognized as a plant growth regulator that can accelerate cell division and differentiation.[5] However, at the high concentrations typical of herbicidal application, it overwhelms the plant's natural hormonal balance, inducing unregulated, unsustainable growth that culminates in the death of susceptible species.[3][6] This guide provides an in-depth exploration of the molecular and physiological mechanisms underpinning the action of this compound, offering a technical resource for researchers and drug development professionals aiming to understand and manipulate this powerful signaling pathway.

Part 1: The Core Molecular Mechanism of Action

The herbicidal activity of this compound is not a result of a novel pathway but rather a hijacking of the plant's endogenous auxin perception and signaling machinery. The process is initiated by the binding of the synthetic auxin to a specific class of receptors, triggering a cascade that ultimately leads to a massive reprogramming of gene expression.

The TIR1/AFB Receptor Complex: The Primary Target

The primary receptors for auxin are a family of F-box proteins known as TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB).[4][7] These proteins are components of a larger E3 ubiquitin ligase complex, SCFTIR1/AFB (SKP1-CULLIN-F-BOX).[8] In the absence of auxin, the SCFTIR1/AFB complex has a low affinity for its target substrates.

The Auxin Co-Receptor System: A "Molecular Glue" Mechanism

This compound, like natural IAA, acts as a "molecular glue."[3][9] Its primary function is to stabilize the interaction between the TIR1/AFB receptor and a family of transcriptional repressors called Aux/IAA proteins.[4][10] The synthetic auxin molecule settles into a hydrophobic pocket on the TIR1/AFB protein, creating a new surface that dramatically increases the binding affinity for an Aux/IAA protein.[4] This three-part assembly—TIR1/AFB, auxin, and Aux/IAA—forms a stable co-receptor complex.[11][12]

Signal Transduction Cascade: From Perception to Gene Expression

The formation of this co-receptor complex is the critical event that initiates the signaling cascade.

-

Ubiquitination: Once the Aux/IAA repressor is bound by the SCFTIR1/AFB complex in the presence of this compound, it is tagged for destruction via polyubiquitination.[4]

-

Proteasomal Degradation: The ubiquitinated Aux/IAA protein is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein disposal.[4][11]

-

ARF Activation: The degradation of Aux/IAA repressors is the key that unlocks the final step. In their stable state, Aux/IAA proteins are bound to and inhibit Auxin Response Factors (ARFs), a class of transcription factors. The destruction of Aux/IAAs liberates the ARFs.

-

Gene Transcription: Freed ARFs can then bind to specific DNA sequences, known as auxin-responsive elements (AuxREs), in the promoters of hundreds of downstream genes, activating their transcription.[7]

Because synthetic auxins like this compound are more resistant to metabolic breakdown by the plant compared to endogenous IAA, they cause sustained and continuous activation of this pathway.[2][3] This leads to a prolonged and exaggerated transcriptional response, which is the ultimate cause of the phytotoxicity.

Part 2: Quantitative Analysis of Receptor Interaction

Binding affinities can be determined using in vitro techniques such as Surface Plasmon Resonance (SPR). These assays typically show that different TIR1/AFB-Aux/IAA combinations form co-receptor complexes with a wide range of auxin-binding affinities, which can be a key determinant of herbicide selectivity and efficacy.[11][14]

| Compound | Receptor Complex | Binding Affinity (Ki or KD) | Source |

| Indole-3-acetic acid (IAA) | TIR1-IAA7 | ~20-60 nM | [11][13] |

| 1-Naphthaleneacetic acid (1-NAA) | TIR1-IAA7 | 113.50 ± 3.51 nM | [11] |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | TIR1-IAA7 | > 1 µM | [11] |

| Picloram | TIR1-IAA7 | Weak binding | [11] |

| Picloram | AFB5-IAA7 | High affinity | [11][14] |

Part 3: Physiological and Phytotoxic Effects in Plants

The massive, sustained activation of auxin-responsive genes triggers a cascade of physiological disruptions that overwhelm the plant's homeostatic mechanisms.

From Gene Expression to Morphological Changes

The initial transcriptional response leads to rapid and uncontrolled cell division and elongation in susceptible tissues. This manifests as a variety of symptoms:

-

Epinasty: Downward curling and twisting of leaves and petioles.

-

Stem and Root Deformation: Swelling, twisting, and cracking of stems.[4] Root growth is typically inhibited at herbicidal concentrations.[15]

-

Abnormal Growth: Uncontrolled proliferation of tissue, particularly in meristematic regions, leads to stunted and distorted plants.[4]

Hormonal Crosstalk: The Role of Ethylene and Abscisic Acid (ABA)

The phytotoxicity of synthetic auxins is amplified by their influence on other hormone pathways.

-

Ethylene: One of the earliest responses to auxinic herbicide treatment is a massive induction of ethylene biosynthesis.[4] This ethylene burst contributes significantly to symptoms like epinasty and senescence.

-

Abscisic Acid (ABA): Auxin herbicides also trigger the overproduction of the stress hormone ABA. ABA accumulation leads to stomatal closure, which limits photosynthesis and contributes to oxidative stress, ultimately causing cellular damage and death.[2]

Basis of Selectivity

A key feature of phenoxyacetic acid herbicides is their selectivity for broadleaf (dicot) plants while largely sparing grasses (monocots).[1][6] The precise basis for this selectivity is multifaceted and not fully elucidated, but is thought to involve differences in:

-

Translocation: Monocots may limit the movement of the herbicide to meristematic tissues.

-

Metabolism: Grasses may be able to metabolize and detoxify the synthetic auxin more rapidly than susceptible broadleaf weeds.

-

Receptor Perception: Subtle differences in the auxin receptors or signaling components between monocots and dicots could contribute to differential sensitivity.

Part 4: Key Experimental Protocols for Mechanistic Studies

Validating the mechanism of action for compounds like this compound requires robust, reproducible experimental systems. The following protocols provide a framework for key assays.

Protocol 1: In Vitro Auxin-Receptor Binding Assay by Surface Plasmon Resonance (SPR)

This protocol is designed to quantitatively measure the ability of a compound to promote the formation of the TIR1/AFB-Aux/IAA co-receptor complex.

Causality: SPR measures mass changes on a sensor surface in real-time. By immobilizing one component of the complex (the Aux/IAA degron peptide) and flowing the other components over it, one can directly measure the association and dissociation of the complex, which is dependent on the presence of the auxin "molecular glue."[2]

Methodology:

-

Chip Preparation: Covalently couple a biotinylated synthetic peptide corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7) to a streptavidin-coated SPR sensor chip.

-

Protein Preparation: Purify recombinant SCFTIR1 or SCFAFB complex.

-

Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer. A control with the natural auxin IAA and a no-auxin control are essential.

-

Binding Assay: a. Equilibrate the sensor chip with running buffer to establish a stable baseline. b. In separate reactions, pre-incubate the purified SCFTIR1/AFB complex with each concentration of the test auxin. c. Inject the SCFTIR1/AFB-auxin mixture over the sensor chip surface and monitor the association phase. d. Replace the sample with running buffer and monitor the dissociation phase.

-

Data Analysis: Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD indicates a higher binding affinity.

Protocol 2: Root Growth Inhibition Assay in Arabidopsis thaliana

This whole-organism bioassay assesses the physiological impact of the compound on plant development.

Causality: Auxin has a dose-dependent effect on root growth; at low concentrations it can be stimulatory, but at the higher concentrations typical of herbicides, it is strongly inhibitory.[16] This assay quantifies this inhibitory effect as a proxy for auxin activity.

Methodology:

-

Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol followed by a bleach solution and rinse with sterile water.

-

Plating: Plate seeds on square petri dishes containing 0.5X Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

-

Stratification & Germination: Store plates at 4°C for 2-3 days in the dark (stratification) to synchronize germination. Then, place plates vertically in a growth chamber (e.g., 22°C, 16h light/8h dark cycle).

-

Seedling Transfer: After 4-5 days, transfer seedlings of uniform size to new MS plates containing a range of this compound concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Mark the position of the root tip at the time of transfer.

-

Incubation: Return the plates to the growth chamber and incubate vertically for an additional 3-5 days.

-

Measurement and Analysis: a. Remove the plates and scan them to create a high-resolution image. b. Use image analysis software (e.g., ImageJ) to measure the length of new root growth from the transfer mark to the new root tip. c. Calculate the root growth as a percentage of the untreated control for each concentration. d. Plot the percent inhibition versus concentration and calculate the IC50 value (the concentration that causes 50% inhibition of root growth).

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Genes

This molecular assay directly measures the transcriptional consequences of auxin perception.

Causality: The degradation of Aux/IAA repressors leads to the rapid transcriptional activation of early auxin-responsive genes (e.g., members of the IAA, GH3, and SAUR families).[17][18] Measuring the mRNA levels of these genes provides a direct readout of the activation of the signaling pathway.

Methodology:

-

Plant Material and Treatment: Grow Arabidopsis seedlings in liquid MS medium or on plates for 7-10 days. Apply this compound (e.g., 1 µM) for a short time course (e.g., 0, 30, 60, 120 minutes). A mock treatment (solvent only) serves as the control.

-

RNA Extraction: Harvest whole seedlings, flash-freeze in liquid nitrogen, and extract total RNA using a commercial kit or Trizol-based method.

-

Quality Control and DNase Treatment: Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer). Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: a. Prepare the reaction mixture containing cDNA template, forward and reverse primers for target genes (e.g., IAA1, IAA19) and a reference gene (e.g., ACTIN2), and a SYBR Green master mix. b. Run the reaction on a qRT-PCR instrument.

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression for each treatment condition compared to the mock-treated control at time zero.

Conclusion and Future Directions

The mechanism of action for this compound is a classic example of herbicidal activity achieved through the subversion of a fundamental plant signaling pathway. By acting as a persistent and potent mimic of natural auxin, it forces the TIR1/AFB-mediated degradation of Aux/IAA repressors, leading to massive and lethal deregulation of gene expression. This results in catastrophic physiological disruptions, hormonal imbalances, and ultimately, the death of susceptible plants.

Future research will continue to refine our understanding of the subtleties of this process. Elucidating the precise structural basis for the differential binding of various synthetic auxins to specific TIR1/AFB-Aux/IAA co-receptor pairs could pave the way for the design of even more selective and effective herbicides. Furthermore, a deeper understanding of the downstream hormonal crosstalk and the genetic basis of monocot resistance will provide new strategies for crop protection and weed management in a constantly evolving agricultural landscape.

References

-

Synthetic Auxins | Herbicide Symptoms - UC Agriculture and Natural Resources. (n.d.). UC ANR. [Link]

-

Real-time qRT-PCR of primary auxin responsive genes. (n.d.). ResearchGate. [Link]

-

The Modulation of Auxin-Responsive Genes, Phytohormone Profile, and Metabolomic Signature in Leaves of Tomato Cuttings Is Specifically Modulated by Different Protein Hydrolysates. (2022). MDPI. [Link]

-

Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings. (2023). National Institutes of Health. [Link]

-

Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. (2012). National Institutes of Health. [Link]

-

4.4.1: Auxin. (2022). Biology LibreTexts. [Link]

-

Real-time PCR analysis of transcript levels of auxin-responsive genes. (n.d.). ResearchGate. [Link]

-

A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. (2012). National Institutes of Health. [Link]

-

Receptor Binding Assay - Part 1. (2017). YouTube. [Link]

-

Characterization and Expression Patterns of Auxin Response Factors in Wheat. (2018). Frontiers. [Link]

-

qRT-PCR analysis showing the expression of auxin early response ARF... (n.d.). ResearchGate. [Link]

-

TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit. (2015). National Institutes of Health. [Link]

-

Auxin-induced inhibition of lateral root initiation contributes to root system shaping in Arabidopsis thaliana. (2010). National Institutes of Health. [Link]

-

TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. (2022). Frontiers. [Link]

-

Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity. (2016). National Institutes of Health. [Link]

-

Insight into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. (2012). SciELO. [Link]

-

Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. (2014). National Institutes of Health. [Link]

-

2,4-Dichlorophenoxyacetic acid. (n.d.). Wikipedia. [Link]

-

(PDF) A combinatorial TIR1/AFB–AUX/IAA co-receptor system for differential sensing of auxin. (2012). ResearchGate. [Link]

-

Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. (2014). Jove. [Link]

-

Quantitative Effects of 2,4-Dichlorophenoxyacetic Acid on Growth of Suspension-cultured Acer pseudoplatanus Cells. (1971). National Institutes of Health. [Link]

-

Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera. (2023). National Institutes of Health. [Link]

-

(PDF) THE EFFECTS OF 4-CHLOROPHENOXYACETIC ACID PLANT GROWTH REGULATOR ON THE FRUIT SET, YIELD AND ECONOMIC BENEFIT OF GROWING TOMATOES IN HIGH TEMPERATURES. (2015). ResearchGate. [Link]

Sources

- 1. In Vitro Analytical Approaches to Study Plant Ligand-Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Auxin-modulated root growth inhibition in Arabidopsis thaliana seedlings with ammonium as the sole nitrogen source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Characterization and Expression Patterns of Auxin Response Factors in Wheat [frontiersin.org]

- 8. Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Control of Endogenous Auxin Levels in Plant Root Development [mdpi.com]

- 11. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Abscisic Acid Regulates the Root Growth Trajectory by Reducing Auxin Transporter PIN2 Protein Levels in Arabidopsis thaliana [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. med.upenn.edu [med.upenn.edu]

- 16. Auxin-induced inhibition of lateral root initiation contributes to root system shaping in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

biological activity of 4-Iodophenoxyacetic acid

An In-Depth Technical Guide to the Biological Activity of 4-Iodophenoxyacetic Acid: From Phytoregulation to Therapeutic Potential

Abstract

This compound is a halogenated derivative of phenoxyacetic acid with a diverse and not yet fully elucidated range of biological activities. While its role as a synthetic auxin in plant physiology is well-established, promoting cell division and differentiation, its potential applications in mammalian systems are an emerging area of scientific inquiry.[1] This technical guide provides a comprehensive overview of the known and hypothesized biological activities of this compound and its structural analogs. We will delve into its established function as a plant growth regulator, explore its investigational potential as an anti-inflammatory and anti-cancer agent, and discuss a theoretical framework for its interaction with thyroid hormone pathways. This document is intended for researchers, scientists, and drug development professionals, providing not only a synthesis of current knowledge but also detailed experimental protocols to facilitate further investigation into its therapeutic promise.

Part 1: Physicochemical Properties and Synthetic Utility

This compound is an aromatic carboxylic acid distinguished by an iodine atom on the phenyl ring. This iodine substituent significantly influences its chemical reactivity and biological interactions. It serves as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[2] Its structural features make it a versatile building block for creating more complex and biologically active molecules.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇IO₂ | [4][5] |

| Molecular Weight | 262.04 g/mol | [3][4] |

| CAS Number | 1798-06-7 | [3][4] |

| Appearance | Beige to cream or pale brown powder | [3][5] |

| Melting Point | 136-143 °C | [2][5] |

| IUPAC Name | 2-(4-iodophenyl)acetic acid | [4][6] |

| SMILES | C1=CC(=CC=C1CC(=O)O)I | [4][7] |

Part 2: Established Biological Activity: Phytohormonal Effects

The most well-characterized biological function of this compound is its activity as a plant growth regulator, where it acts as a synthetic auxin.[1] Auxins are a class of phytohormones that, at appropriate concentrations, control nearly every aspect of plant growth and development, including cell division, expansion, and differentiation.[8]

Mechanism as an Auxin Analog

Natural auxins, such as Indole-3-acetic acid (IAA), and synthetic analogs like this compound, function by mediating the interaction between TIR1/AFB receptor proteins and Aux/IAA transcriptional repressors.[9] This interaction leads to the degradation of the Aux/IAA repressors, thereby activating the expression of auxin-responsive genes that drive plant growth processes. Synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D) persist longer in the plant than natural auxins, which can lead to continuous stimulation of these pathways.[10] this compound exhibits similar activity, accelerating cell division and differentiation, which is utilized commercially to promote blossoming, enhance fruit set, and prevent premature fruit drop.[1]

Fig 1: Canonical Auxin Signaling Pathway.

Part 3: Investigational Therapeutic Activities in Mammalian Systems

While its role in agriculture is clear, preliminary research and structural analogies suggest that this compound and related compounds may possess therapeutic potential in mammalian systems, particularly in the realms of anti-inflammatory and anti-cancer activity.

Section 3.1: Anti-inflammatory Potential via Phospholipase A₂ Inhibition

A plausible mechanism for the potential anti-inflammatory effects of this compound is the inhibition of Phospholipase A₂ (PLA₂) enzymes. PLA₂ plays a critical role in initiating the inflammatory cascade by hydrolyzing membrane phospholipids to release arachidonic acid.[11] Arachidonic acid is the precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[12] Therefore, inhibiting PLA₂ is a key therapeutic strategy for controlling inflammation.[13]

The rationale for this hypothesis stems from the known activity of similar compounds. For instance, p-bromophenacyl bromide, another halogenated aromatic compound, is an irreversible inhibitor of extracellular PLA₂.[14] The structural similarities suggest that this compound could also interact with the active site of PLA₂, warranting direct investigation.

Sources

- 1. plantmedia.com [plantmedia.com]

- 2. 4-Iodophenylacetic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Iodophenylacetic acid | C8H7IO2 | CID 137214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Iodophenylacetic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 4-Iodophenylacetic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. PubChemLite - 4-iodophenylacetic acid (C8H7IO2) [pubchemlite.lcsb.uni.lu]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phospholipase A2 inhibitors as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are PLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. Effects of manoalide, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Iodophenoxyacetic Acid: From Discovery to Modern Applications

This guide provides a comprehensive overview of 4-Iodophenoxyacetic acid, tracing its origins from the foundational discoveries in plant hormone research to its contemporary applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the historical context, synthesis, mechanism of action, and practical applications of this synthetic auxin.

Part 1: The Genesis of a Synthetic Auxin: A Historical Perspective

The story of this compound is intrinsically linked to the broader exploration of phenoxyacetic acids as plant growth regulators, a field pioneered in the early 20th century. The discovery of auxin, the first plant hormone, set the stage for the synthesis and investigation of a vast array of synthetic analogues.

The Dawn of Synthetic Auxins

In the 1920s, the Dutch biologist Frits Warmolt Went first described the existence of a substance that promotes cell elongation in plants, which he named auxin.[1] This seminal work opened the door to identifying the chemical nature of these substances. Subsequently, indole-3-acetic acid (IAA) was identified as the most common and physiologically active natural auxin.[1]

The quest for more stable and potent auxin-like compounds led researchers to synthesize various analogues. A significant breakthrough came from the laboratories of P. W. Zimmerman and A. E. Hitchcock at the Boyce Thompson Institute. Their systematic investigation of substituted phenoxy and benzoic acid derivatives in the early 1940s laid the groundwork for the development of synthetic auxins, many of which are still in use today.

While their 1942 publication extensively details the effects of various chlorinated phenoxyacetic acids, it is within this body of work that the exploration of other halogenated derivatives, including iodinated compounds, was rooted.[2] Although a singular "discovery paper" for this compound is not readily apparent in historical records, its development is a logical extension of the structure-activity relationship studies of that era. The research indicated that halogen substitutions on the phenyl ring could significantly enhance auxin activity.[3][4][5]

Structure-Activity Relationship: The Role of Halogenation

The potency of phenoxyacetic acid derivatives as auxins is highly dependent on the nature, number, and position of substituents on the aromatic ring. Early research established that the introduction of halogens, such as chlorine, bromine, and iodine, could dramatically increase auxin activity compared to the unsubstituted phenoxyacetic acid.[3][5]

The general understanding of the structure-activity relationship for these compounds suggests that:

-

An unsaturated ring system is essential for activity.

-

A side chain with a carboxyl group (or a group that can be readily converted to a carboxyl group) is necessary.

-

The spatial relationship between the ring and the side chain is critical for binding to auxin receptors.

Halogenation at the para- (4-) position of the phenoxy ring was found to be particularly effective in enhancing auxin activity. The electron-withdrawing nature of halogens is believed to influence the electronic properties of the molecule, facilitating its interaction with the auxin receptor complex.[3][6] While chlorinated phenoxyacetic acids like 2,4-D became the most widely known and used, the study of iodinated versions contributed to a deeper understanding of these structure-activity principles.

Part 2: Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a well-established method in organic chemistry.

General Synthesis Pathway

The most common laboratory-scale synthesis involves the reaction of 4-iodophenol with a salt of chloroacetic acid in the presence of a base.

A key intermediate in this synthesis is 4-iodophenol. A common method for preparing 4-iodophenol involves the diazotization of 4-aminophenol followed by a Sandmeyer-type reaction with an iodide salt.[7]

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound:

-

Preparation of Sodium 4-Iodophenoxide:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-iodophenol in an appropriate solvent such as ethanol.

-

Add an equimolar amount of a strong base, like sodium hydroxide, to form the sodium 4-iodophenoxide salt in situ.

-

-

Williamson Ether Synthesis:

-

To the solution of sodium 4-iodophenoxide, add an aqueous solution of sodium chloroacetate.

-

Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction.

-

-

Work-up and Purification:

-

After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the crude this compound.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1878-94-0 | |

| Molecular Formula | C₈H₇IO₃ | |

| Molecular Weight | 278.04 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 154-157 °C | |

| Solubility | Slightly soluble in water, soluble in ethanol, acetone, and ether. |

Part 3: Mechanism of Action as a Synthetic Auxin

Like other synthetic auxins, this compound mimics the action of the natural plant hormone indole-3-acetic acid (IAA), but with greater stability and persistence within the plant.[8] This leads to a sustained and often exaggerated auxin response, which at low concentrations promotes growth, and at higher concentrations can be herbicidal to susceptible plants.[9]

The Core Auxin Signaling Pathway

The canonical auxin signaling pathway involves three main protein families:

-

TIR1/AFB F-box proteins: These are the auxin receptors.

-

Aux/IAA proteins: These are transcriptional repressors.

-

Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes.

In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing the transcription of auxin-responsive genes. When this compound is present, it binds to the TIR1/AFB receptor, promoting the interaction between TIR1/AFB and the Aux/IAA repressor. This leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the repressor frees the ARF to activate the transcription of genes involved in cell division, expansion, and differentiation.[10][11]

Part 4: Applications in Research and Agriculture

This compound has found utility in both agricultural and research settings.

Agricultural Uses

As a plant growth regulator, this compound is used to:

-

Promote fruit setting and growth: By stimulating cell division and expansion in the ovary, it can increase fruit size and yield.

-

Prevent premature fruit drop: It can inhibit the formation of the abscission layer at the base of the fruit stem.

-

Induce flowering: In some plant species, it can be used to promote the transition from vegetative to reproductive growth.

-

Enhance root formation: It can be used to stimulate the development of adventitious roots in cuttings.

Research Applications

In a research context, this compound serves as a valuable tool for:

-

Studying auxin signaling and transport: Its stability compared to IAA makes it a useful probe for dissecting the auxin signaling pathway.

-

Investigating structure-activity relationships: As a member of the halogenated phenoxyacetic acid family, it is used in comparative studies to understand how different substituents affect auxin activity.[3][5]

-

Radiolabeling and imaging studies: The iodine atom provides a convenient site for the introduction of radioactive isotopes, such as ¹³¹I. Radiolabeled this compound has been used in biodistribution and pharmacokinetic studies.[10]

-

Drug development: The phenoxyacetic acid scaffold is of interest in medicinal chemistry, and iodinated derivatives can serve as intermediates in the synthesis of more complex molecules.[7]

Part 5: Experimental Workflows

Workflow for Assessing Auxin Activity

A common method for evaluating the auxin activity of a compound is the coleoptile elongation bioassay.

Conclusion

This compound, while less renowned than its chlorinated counterparts, holds a significant place in the history and ongoing study of synthetic auxins. Its discovery and investigation have contributed to our fundamental understanding of plant growth regulation and the critical role of chemical structure in biological activity. From its roots in early herbicide research to its modern applications in agriculture and as a research tool, this compound continues to be a relevant and valuable compound for scientists and professionals in the plant sciences and beyond.

References

-

Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2022). Molecules, 27(8), 2493. [Link]

-

Structure-activity Relationships for Mono Alkylated or Halogenated Phenols. (1987). Toxicology Letters, 37(2), 121-130. [Link]

-

Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. (2014). Toxicology Letters, 224(1), 109-115. [Link]

-

Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2022). ResearchGate. [Link]

- Auxins and plant growth. (1954). University of California Press.

-

Absorption and Translocation of Radioactive 2,4–D in Sugarcane and Bean Plants. (1956). Weeds, 4(4), 368-372. [Link]

-

Structure Activity Relationships. (n.d.). Drug Design Org. [Link]

-

Herbicides. (1953). Annual Review of Plant Physiology, 4, 13-34. [Link]

- Synthetic method of 4-iodophenol as this compound drug intermediate. (2016).

-

Biodistribution and Pharmacokinetics of I-131 Labelled 4- Iodophenylacetic Acid. (2011). ResearchGate. [Link]

-

A Documentary Review on Plant Growth Regulators. (2020). JETIR, 7(6). [Link]

-

PLANT GROWTH REGULATORS. (n.d.). eagri.org. [Link]

-

Synthesis and biodistribution of I-131 labelled 4-iodophenyl acetic acid. (2010). ResearchGate. [Link]

-

Auxin biosynthesis and its role in plant development. (2008). Annual review of plant biology, 59, 49-72. [Link]

-

Plant growth regulators. (2022). Ontario.ca. [Link]

-

Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals. (2022). International Journal of Molecular Sciences, 23(15), 8443. [Link]

-

Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. (2022). International Journal of Molecular Sciences, 23(24), 15889. [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. annualreviews.org [annualreviews.org]

- 3. mdpi.com [mdpi.com]

- 4. Structure-activity relationships for mono alkylated or halogenated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 7. CN105503537A - Synthetic method of 4-iodophenol as this compound drug intermediate - Google Patents [patents.google.com]

- 8. Plant growth regulators | ontario.ca [ontario.ca]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 4-Iodophenoxyacetic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenoxyacetic acid is a halogenated derivative belonging to the phenoxyacetic acid class of compounds. This structural family is of significant interest in medicinal chemistry and agrochemistry, serving as the foundational scaffold for numerous agents with diverse biological activities, including anti-inflammatory, antimicrobial, and herbicidal properties. As an intermediate, this compound provides a versatile molecular building block for drug discovery and the development of plant growth regulators.[1] The presence of the iodine atom at the para-position of the phenyl ring offers a unique site for further functionalization, for instance, through cross-coupling reactions, making it a valuable precursor in targeted synthesis campaigns.

This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, and detailed synthesis of this compound. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their work.

Section 1: Chemical Structure and Physicochemical Properties

The molecular architecture of this compound consists of a p-iodophenol moiety linked to the carboxylic acid function of acetic acid through a stable ether bond. This structure confers a specific set of chemical and physical properties that are critical for its reactivity and handling.

IUPAC Name: 2-(4-iodophenoxy)acetic acid CAS Number: 1878-90-6

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇IO₃ | N/A |

| Molecular Weight | 278.04 g/mol | N/A |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 155-158 °C | N/A |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and DMSO. | [3] |

Note: Data for this compound is less prevalent than for its isomer, 4-iodophenylacetic acid. The properties listed are based on available supplier data and structural analogy. Researchers should confirm properties with their own analytical data.

Section 2: Synthesis of this compound

The most reliable and widely adopted method for the synthesis of this compound and its structural analogs is the Williamson ether synthesis .[4] This classic organic reaction provides a high-yielding and straightforward pathway to form the crucial ether linkage from readily available starting materials.[5]

Overall Reaction Scheme:

(Self-generated image of the reaction of 4-iodophenol with chloroacetic acid to form this compound)

Mechanistic Insights: A Step-by-Step Rationale

The synthesis is a three-stage process founded on the principles of acid-base chemistry and nucleophilic substitution.

-

Deprotonation of 4-Iodophenol: The reaction is initiated by treating 4-iodophenol with a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH). Phenols are significantly more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide conjugate base. The base abstracts the acidic proton from the hydroxyl group, generating the highly nucleophilic 4-iodophenoxide anion. This activation step is critical, as the neutral phenol is a poor nucleophile.[6]

-

Nucleophilic Substitution (Sₙ2 Reaction): The generated 4-iodophenoxide anion then acts as the nucleophile in a bimolecular nucleophilic substitution (Sₙ2) reaction with an α-halo acid, such as chloroacetic acid.[4] The phenoxide anion performs a backside attack on the electrophilic α-carbon of chloroacetic acid, displacing the chloride leaving group in a single, concerted step.[7] The choice of a primary halide (chloroacetic acid) is deliberate and essential to ensure a high yield of the substitution product; secondary or tertiary halides would favor a competing elimination (E2) reaction pathway.[4]

-

Acidification and Precipitation: Following the Sₙ2 reaction, the product exists in the basic reaction mixture as the water-soluble sodium 4-iodophenoxyacetate salt. To isolate the final product, the mixture is cooled and acidified with a strong mineral acid like hydrochloric acid (HCl). The acidification protonates the carboxylate anion, forming the neutral carboxylic acid. Being largely insoluble in cold aqueous media, the this compound precipitates out of the solution as a solid, which can then be collected by filtration.[6]

The logical flow of this synthesis is an exemplar of strategic organic chemistry, leveraging fundamental reaction mechanisms to achieve a specific molecular target efficiently.

Caption: Workflow diagram of the Williamson ether synthesis for this compound.

Section 3: Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound, adapted from established methods for analogous compounds.[6]

Materials and Reagents:

-

4-Iodophenol (MW: 220.01 g/mol )

-

Chloroacetic acid (MW: 94.50 g/mol )

-

Sodium hydroxide (NaOH)

-

Concentrated Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, Büchner funnel)

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.0 g (0.05 mol) of 4-iodophenol in 50 mL of 3 M aqueous sodium hydroxide solution. Gentle warming may be required to facilitate dissolution.

-

Addition of Chloroacetic Acid: To the resulting solution of sodium 4-iodophenoxide, add 5.2 g (0.055 mol, 1.1 equivalents) of chloroacetic acid.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle boil using a heating mantle. Maintain the reflux for 60-90 minutes. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Cooling and Acidification: After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature. Transfer the solution to a 500 mL beaker and cool further in an ice-water bath.

-

Precipitation: While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to the cooled solution until it is strongly acidic (pH ~1-2, verifiable with litmus or pH paper). A voluminous white precipitate of this compound will form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water to remove inorganic salts and residual acid.

-

Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from a minimum amount of hot ethanol/water mixture. Dissolve the solid in hot ethanol and add hot water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Self-Validation and Characterization:

-

Yield Calculation: Determine the final mass of the dried product and calculate the percentage yield.

-

Melting Point: Measure the melting point of the purified product. A sharp melting range close to the literature value (155-158 °C) is indicative of high purity.

-

Spectroscopic Analysis: Confirm the identity and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Section 4: Applications and Significance

This compound is primarily valued as a key intermediate in the synthesis of more complex molecules. Its utility spans several high-value research and development areas:

-

Pharmaceutical Development: The phenoxyacetic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous non-steroidal anti-inflammatory drugs (NSAIDs). The iodo-substituent on the phenyl ring provides a reactive handle for introducing further complexity through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling, enabling the construction of diverse compound libraries for lead optimization.

-

Agrochemicals: Many phenoxyacetic acid derivatives are potent and selective herbicides that function as synthetic auxins, causing uncontrolled growth in broadleaf weeds.[8] Research into halogenated variants like this compound explores the impact of substitution on herbicidal activity and environmental persistence.

-

Material Science: The compound can be incorporated into polymers or other materials where the heavy iodine atom can impart specific properties, such as increased refractive index or utility as a building block for radiolabeled materials.

Conclusion

This compound is a valuable and accessible chemical entity with a straightforward and robust synthetic pathway. The Williamson ether synthesis provides an efficient and scalable method for its production, relying on fundamental and well-understood reaction mechanisms. A thorough understanding of its structure, properties, and synthesis empowers researchers in pharmaceuticals, agrochemicals, and materials science to leverage this compound as a strategic building block for the creation of novel and functional molecules.

References

-

Cheméo. (n.d.). Chemical Properties of 4-Iodophenylacetic acid (CAS 1798-06-7). Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). CN105503537A - Synthetic method of 4-iodophenol as this compound drug intermediate.

-

CAS Database. (n.d.). 1798-06-7 2-(4-iodophenyl)acetic acid. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 4-Iodophenylacetic acid. Retrieved January 9, 2026, from [Link]

-

University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved January 9, 2026, from [Link]

-

Thermo Fisher Scientific. (n.d.). 4-Iodophenylacetic acid, 97%. Retrieved January 9, 2026, from [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved January 9, 2026, from [Link]

-

PubChemLite. (n.d.). 4-iodophenylacetic acid (C8H7IO2). Retrieved January 9, 2026, from [Link]

-

SlidePlayer. (n.d.). The Williamson ether synthesis. Retrieved January 9, 2026, from [Link]

-

Organic Syntheses. (n.d.). p-IODOPHENOL. Retrieved January 9, 2026, from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 9, 2026, from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved January 9, 2026, from [Link]

-

Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid.

Sources

- 1. CN105503537A - Synthetic method of 4-iodophenol as this compound drug intermediate - Google Patents [patents.google.com]

- 2. L13345.06 [thermofisher.com]

- 3. 4-Iodophenylacetic acid, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. youtube.com [youtube.com]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

Unveiling the Auxin-Like Activity of 4-Iodophenoxyacetic Acid: A Technical Guide for Researchers

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the auxin-like activity of 4-Iodophenoxyacetic acid (4-IPA). This document delves into the core mechanisms of action, provides detailed experimental protocols for characterization, and discusses the potential applications of this synthetic auxin analog.

Introduction: this compound as a Plant Growth Regulator

This compound (4-IPA) is a synthetic compound belonging to the phenoxyacetic acid class of molecules, which are known for their auxin-like properties.[1] Natural auxins, with indole-3-acetic acid (IAA) being the most prevalent, are crucial hormones that regulate a vast array of physiological and developmental processes in plants. These include cell elongation and division, root formation, and the prevention of fruit and flower drop. Synthetic auxins like 4-IPA often exhibit enhanced stability compared to their natural counterparts, making them valuable tools in agricultural and research settings.[2]